molecular formula C17H14Cl2O B6355218 (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one CAS No. 1002245-69-3

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Cat. No.: B6355218
CAS No.: 1002245-69-3
M. Wt: 305.2 g/mol
InChI Key: OKLJBNQSZNEJCA-SOFGYWHQSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H14Cl2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0421705 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O/c1-11-3-4-14(9-12(11)2)17(20)8-6-13-5-7-15(18)10-16(13)19/h3-10H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLJBNQSZNEJCA-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring two aromatic rings linked by an α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H15Cl2OC_{17}H_{15}Cl_2O, with a molecular weight of approximately 305.2 g/mol. The presence of dichlorophenyl and dimethylphenyl groups contributes to its chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC17H15Cl2OC_{17}H_{15}Cl_2O
Molecular Weight305.2 g/mol
StructureChalcone Structure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been shown to effectively target Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) indicating potent activity against multidrug-resistant strains.

  • Mechanism of Action : The dichloro substitution on the phenyl ring enhances the compound's lipophilicity, facilitating better penetration into bacterial cells and increasing its reactivity with microbial targets. Studies suggest that the chlorinated groups can synergistically enhance antibacterial activity by targeting multiple cellular pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can significantly reduce the viability of cancer cell lines such as Caco-2 cells.

  • Case Study : In a study involving various derivatives of chalcones, this compound exhibited a notable decrease in cell viability (39.8%) compared to untreated controls (p < 0.001). This suggests its potential as a therapeutic agent in cancer treatment .

Synthesis and Characterization

The synthesis typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions. This method ensures high yield and purity of the product.

Comparative Analysis

A comparative analysis of various substituted chalcones reveals that the specific arrangement of chlorinated and methylated groups in this compound enhances its biological activity compared to other analogs.

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (%)
This compound16 against E. faecium39.8
(2E)-3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one>64 against S. aureusNot tested
(2E)-1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one>64 against S. aureusNot tested

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